tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate
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Overview
Description
tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is a chemical compound with a complex structure that includes a thiazole ring, an amino group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a thiazole derivative with a tert-butyl carbamate precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate involves its interaction with specific molecular targets. The amino group and thiazole ring play crucial roles in binding to enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- N-Boc-hydroxylamine
Uniqueness
tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of the thiazole ring and the tert-butyl carbamate group provides distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H23N3O2S |
---|---|
Molecular Weight |
285.41 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C13H23N3O2S/c1-8(2)6-9(10-7-19-11(14)15-10)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H2,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
GYGOWPYZDQVKCT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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